1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one
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Overview
Description
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is a complex organic compound belonging to the class of glycosylamines. It is characterized by a pyrrolidine ring attached to a pyrimidine base, which is further linked to a sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with a sugar moiety under controlled conditions. The reaction is usually carried out in an aqueous solution of methylamine at low temperatures (0-5°C), followed by gradual warming to 50-70°C . The reaction is often conducted in a sealed pressure reactor to ensure the desired yield and purity.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to enhance yield and reduce costs. This involves the use of automated reactors and continuous flow systems, which allow for better control over reaction parameters and scalability. The industrial production also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It acts as a transition state analog inhibitor of cytidine deaminase, binding to the active site and inhibiting its activity. This inhibition can lead to the suppression of DNA methylation and tumor growth, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-Deazauridine: Another glycosylamine with similar structural features.
Zebularine: A cytidine analog with anti-tumor properties.
5,6-Dihydrouridine: A pyrimidine nucleoside with comparable biological activities
Uniqueness
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
29834-86-4 |
---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one |
InChI |
InChI=1S/C13H19N3O5/c17-7-8-10(18)11(19)12(21-8)16-6-3-9(14-13(16)20)15-4-1-2-5-15/h3,6,8,10-12,17-19H,1-2,4-5,7H2/t8-,10-,11-,12-/m1/s1 |
InChI Key |
ZFIUCFWZYKWSQR-HJQYOEGKSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O |
29834-86-4 | |
Origin of Product |
United States |
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